molecular formula C7H3ClF2O2 B1456253 2-Chloro-3,5-difluorobenzoic acid CAS No. 189024-26-8

2-Chloro-3,5-difluorobenzoic acid

Cat. No.: B1456253
CAS No.: 189024-26-8
M. Wt: 192.55 g/mol
InChI Key: MDKCKPVYRHHFAL-UHFFFAOYSA-N
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Description

2-Chloro-3,5-difluorobenzoic acid: is an organic compound with the molecular formula C7H3ClF2O2 . It is a derivative of benzoic acid, where the benzene ring is substituted with chlorine and fluorine atoms at specific positions.

Scientific Research Applications

Chemistry: 2-Chloro-3,5-difluorobenzoic acid is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of new pharmaceuticals and agrochemicals .

Biology and Medicine: The compound is investigated for its potential biological activities. It serves as a building block for the synthesis of biologically active molecules, including antibacterial and antifungal agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of polymers and coatings .

Safety and Hazards

2-Chloro-3,5-difluorobenzoic acid has some safety hazards. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

2-Chloro-3,5-difluorobenzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with certain lanthanide complexes, which are important in medicinal compounds and pesticides . The nature of these interactions often involves the formation of stable complexes that can influence the activity of the enzymes and proteins involved.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to cause skin irritation, serious eye irritation, and respiratory irritation . These effects suggest that this compound can significantly alter cellular processes and functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been used in the synthesis of biologically active compounds, indicating its role in enzyme interactions and modifications . These interactions can result in changes in gene expression and other cellular activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it can be synthesized efficiently and remains stable under certain conditions

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal effects, while at higher doses, it can cause toxic or adverse effects. For example, it has been observed to cause skin and eye irritation, which can be more pronounced at higher concentrations . Understanding the dosage effects is crucial for its safe application in research and therapeutic settings.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, it has been used in the synthesis of medicinal compounds, indicating its role in metabolic processes . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. It can interact with transporters and binding proteins that facilitate its movement and localization. For example, it has been observed to form stable complexes with lanthanide ions, which can influence its distribution within cells . Understanding these interactions is crucial for its effective application in research and therapy.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, its interactions with specific biomolecules can influence its localization and activity within cells . Understanding its subcellular localization is important for elucidating its mechanisms of action.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3,5-difluorobenzoic acid typically involves the chlorination and fluorination of benzoic acid derivatives. One common method starts with 4-chloro-3,5-difluorobenzonitrile, which undergoes hydrolysis, nitration, selective reduction, diazotisation, and chlorination . The reaction conditions often involve the use of concentrated nitric acid, sulfuric acid, and sodium nitrite solution .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium-phosphane complexes are often employed to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3,5-difluorobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation and Reduction Reactions: Reagents like potassium permanganate for oxidation and sodium borohydride for reduction.

    Coupling Reactions: Palladium catalysts and boron reagents under mild conditions.

Major Products Formed:

    Substitution Reactions: Formation of various substituted benzoic acids.

    Oxidation and Reduction Reactions: Formation of corresponding alcohols or ketones.

    Coupling Reactions: Formation of biaryl compounds.

Mechanism of Action

The mechanism of action of 2-Chloro-3,5-difluorobenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and specificity for its molecular targets . The exact pathways involved can vary based on the derivative and its intended use.

Comparison with Similar Compounds

  • 2-Chloro-4,5-difluorobenzoic acid
  • 2,4-Dichloro-3,5-difluorobenzoic acid
  • 2,3-Difluorobenzoic acid

Comparison: 2-Chloro-3,5-difluorobenzoic acid is unique due to the specific positioning of chlorine and fluorine atoms on the benzene ring. This arrangement can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different physical properties, such as melting point and solubility, and distinct chemical reactivity .

Properties

IUPAC Name

2-chloro-3,5-difluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF2O2/c8-6-4(7(11)12)1-3(9)2-5(6)10/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDKCKPVYRHHFAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20735246
Record name 2-Chloro-3,5-difluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189024-26-8
Record name 2-Chloro-3,5-difluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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